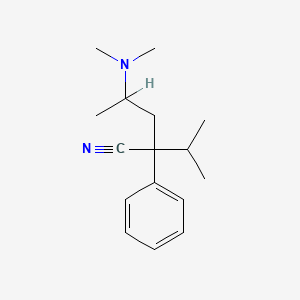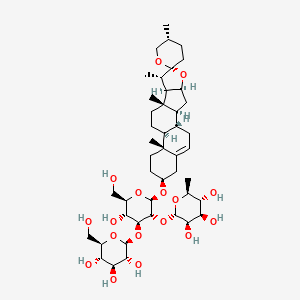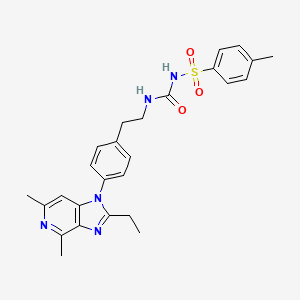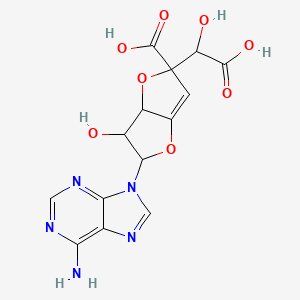
Isoaminile
Vue d'ensemble
Description
Isoaminile est un composé chimique connu pour ses propriétés antitussives (suppresseur de la toux). Il est utilisé sous le nom commercial Peracon. This compound est également reconnu pour ses effets anticholinergiques, présentant à la fois des actions antimuscariniques et antinicotiniques .
Applications De Recherche Scientifique
Isoaminile has several scientific research applications, including:
Chemistry: this compound is used as a reference compound in various chemical studies due to its well-defined structure and properties.
Biology: In biological research, this compound is studied for its effects on cellular processes and its potential therapeutic applications.
Medicine: this compound’s antitussive and anticholinergic properties make it a subject of interest in medical research, particularly in the development of cough suppressants and treatments for respiratory conditions.
Industry: This compound is used in the pharmaceutical industry for the production of cough suppressants and other related medications
Safety and Hazards
Méthodes De Préparation
L'Isoaminile peut être synthétisé par différentes voies chimiques. Une méthode courante implique la réaction du 4-(diméthylamino)-2-isopropyl-2-phénylpentanenitrile avec des réactifs appropriés dans des conditions contrôlées. Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
L'Isoaminile subit plusieurs types de réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydé à l'aide d'agents oxydants forts, ce qui conduit à la formation de divers produits d'oxydation.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs, conduisant à la formation de dérivés réduits.
Substitution : L'this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions spécifiques.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
L'this compound a plusieurs applications de recherche scientifique, notamment :
Chimie : L'this compound est utilisé comme composé de référence dans diverses études chimiques en raison de sa structure et de ses propriétés bien définies.
Biologie : En recherche biologique, l'this compound est étudié pour ses effets sur les processus cellulaires et ses applications thérapeutiques potentielles.
Médecine : Les propriétés antitussives et anticholinergiques de l'this compound en font un sujet d'intérêt pour la recherche médicale, en particulier dans le développement de suppresseurs de la toux et de traitements des affections respiratoires.
Industrie : L'this compound est utilisé dans l'industrie pharmaceutique pour la production de suppresseurs de la toux et d'autres médicaments connexes
Mécanisme d'action
L'this compound exerce ses effets principalement par ses propriétés anticholinergiques. Il agit sur le système nerveux central pour supprimer les réflexes de la toux. L'this compound interagit également avec les récepteurs muscariniques et nicotiniques, conduisant à ses actions antimuscariniques et antinicotiniques. Ces interactions entraînent l'inhibition de la libération de neurotransmetteurs et la modulation des voies neuronales impliquées dans les réflexes de la toux .
Mécanisme D'action
Isoaminile exerts its effects primarily through its anticholinergic properties. It acts on the central nervous system to suppress cough reflexes. This compound also interacts with muscarinic and nicotinic receptors, leading to its antimuscarinic and antinicotinic actions. These interactions result in the inhibition of neurotransmitter release and modulation of neural pathways involved in cough reflexes .
Comparaison Avec Des Composés Similaires
L'Isoaminile est similaire à d'autres composés antitussifs tels que le dextrométhorphane et la codéine. Il est unique dans ses propriétés anticholinergiques doubles, présentant à la fois des actions antimuscariniques et antinicotiniques. Cette double action distingue l'this compound des autres suppresseurs de la toux qui ciblent généralement un seul type de récepteur.
Les composés similaires comprennent :
Dextrométhorphane : Un suppresseur de la toux largement utilisé avec un mécanisme d'action différent.
Codéine : Un suppresseur de la toux opioïde aux propriétés analgésiques.
Propriétés
IUPAC Name |
4-(dimethylamino)-2-phenyl-2-propan-2-ylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-13(2)16(12-17,11-14(3)18(4)5)15-9-7-6-8-10-15/h6-10,13-14H,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLSCFISQHLEED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(C)N(C)C)(C#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28416-66-2 (citrate) | |
| Record name | Isoaminile [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5057830 | |
| Record name | Isoaminile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77-51-0 | |
| Record name | Isoaminile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoaminile [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoaminile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoaminile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOAMINILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4823W2PQL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,14S)-13-Methyl-5,7,17,19,25-pentaoxa-13-azaheptacyclo[12.10.1.01,12.02,10.04,8.015,23.016,20]pentacosa-2,4(8),9,15(23),16(20),21-hexaene](/img/structure/B1672137.png)




![2-((3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)thio)benzoic acid](/img/structure/B1672144.png)





